The compound 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule notable for its diverse functional groups, including a phenyl group, a pyrrole ring, and a triazole ring. Its molecular formula is , with a molecular weight of approximately 418.5 g/mol. This compound has been identified as a potential candidate in pharmaceutical research, particularly in the field of anticancer drug development and other therapeutic applications.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its structure, properties, and synthesis methods. Research studies have also highlighted its significance in medicinal chemistry and biological applications.
This compound can be classified as a triazole derivative, specifically within the category of thioether-containing compounds. It exhibits potential biological activities owing to its structural features that allow for interactions with biological targets.
The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of this compound can be described using various notations:
InChI=1S/C22H22N6OS/c1-16(2)17-7-9-19(10-8-17)24-20(29)15-30-22-26-25-21(18-6-5-11-23-14-18)28(22)27-12-3-4-13-27/h3-14,16H,15H2,1-2H3,(H,24,29)
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4
This structure indicates the presence of multiple rings and functional groups that contribute to its chemical reactivity and potential biological activity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| InChI Key | YUMNIIWDQZQADA-UHFFFAOYSA-N |
The compound can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects .
The physical properties of this compound include:
| Property | Value |
|---|---|
| Appearance | Solid (crystalline form) |
| Solubility | Soluble in organic solvents; limited solubility in water |
Key chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Moderate reactivity; sensitive to strong acids/bases |
These properties influence its handling and application in scientific research.
This compound has several promising applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5